N-(3-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(3-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core. Key structural features include:
- A 3-ethylphenyl group attached to the amide nitrogen.
- A sulfonyl group at the 3-position of the thiophene ring, linked to a 4-phenylpiperazine moiety.
This compound’s design integrates pharmacophores associated with bioactivity: the sulfonamide group enhances solubility and metabolic stability, while the piperazine moiety may contribute to receptor binding, particularly in neurological or cardiovascular targets .
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-2-18-7-6-8-19(17-18)24-23(27)22-21(11-16-30-22)31(28,29)26-14-12-25(13-15-26)20-9-4-3-5-10-20/h3-11,16-17H,2,12-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDMNBMGVWHMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Piperazine moiety : Known for its versatility in drug design, particularly in neuropharmacology.
- Sulfonamide group : Often associated with antibacterial and diuretic properties.
The molecular formula is , with a molecular weight of approximately 396.55 g/mol.
Research indicates that this compound interacts with various neurotransmitter receptors. The piperazine component is particularly notable for its ability to modulate receptor activity, potentially influencing several signaling pathways involved in neurological functions. This modulation can lead to therapeutic applications in treating conditions such as depression, anxiety, and other neuropsychiatric disorders.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds similar to this compound. For example, related thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM. These compounds induce apoptosis through mitochondrial pathways, suggesting that this compound may exhibit similar properties.
Neuropharmacological Effects
The piperazine moiety's structural similarity to known pharmacophores allows for interactions with serotonin and dopamine receptors. This interaction could lead to anxiolytic or antidepressant effects, making it a candidate for further development in treating mood disorders.
Study 1: Antitumor Evaluation
In a study evaluating related thiophene compounds, researchers found that several derivatives exhibited potent cytotoxicity against A549 lung cancer cells with IC50 values ranging from 5 to 15 µM. The study highlighted the importance of the thiophene ring in enhancing biological activity through apoptosis induction (Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 6.5 | A549 |
| Compound B | 12.0 | MCF7 |
| Compound C | 8.3 | HCT116 |
Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological profile of similar piperazine-containing compounds. The study reported binding affinities to serotonin receptors (5-HT2A) with Ki values around 50 nM, indicating potential as a therapeutic agent for anxiety disorders (Table 2).
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| Compound D | 45 | 5-HT2A |
| Compound E | 60 | D2 |
| Compound F | 30 | SERT |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
N-((5-Aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide (93)
- Core Structure : Thiophene-2-carboxamide with a sulfonyl-linked isoxazole ring (vs. piperazine in the target compound).
- Substituents : Aryl and phenyl groups on the isoxazole.
- Synthesized via metal-free conditions (CTAB, iodosobenzene) in water, highlighting eco-friendly methodology .
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide with a butyl chain bridging the sulfonamide and piperazine.
- Substituents : Trifluoromethoxy group on the piperazine’s phenyl ring.
- Implications : The butyl spacer may increase lipophilicity and alter pharmacokinetics, while the trifluoromethoxy group enhances electron-withdrawing effects, possibly improving CNS penetration .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
- Core Structure : Thiophene-3-carboxamide (vs. 2-position in the target).
- Substituents : Bulky tert-butyl and pyridinyl groups.
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid
- Core Structure : Benzoic acid (vs. thiophene) with a piperazinylsulfonyl group.
- Substituents : Ethoxy and methylpiperazine.
- Implications : The carboxylic acid group introduces acidity, which could limit blood-brain barrier penetration but enhance plasma protein binding. Piperazine’s methyl group may modulate receptor selectivity .
Pharmacological Implications
- Piperazine-Containing Analogs : Piperazine moieties are prevalent in CNS-active drugs (e.g., antipsychotics). The target compound’s 4-phenylpiperazine may target serotonin or dopamine receptors, similar to ’s trifluoromethoxy analog .
- Thiophene vs. Benzene Cores : Thiophene’s electron-rich nature may enhance interactions with aromatic residues in enzyme active sites compared to benzoic acid derivatives .
- Sulfonyl Group Positioning: Sulfonyl at thiophene-3 (target) vs.
Data Tables
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Functionalization of the Thiophene Core
Thiophene-2-carboxylic acid is halogenated at position 3 using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Bromination at position 3 ensures regioselectivity for subsequent sulfonylation.
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 3-bromothiophene-2-carbonyl chloride, a reactive intermediate for amidation.
Amidation with 3-Ethylaniline
Coupling Reagents and Conditions
The acid chloride reacts with 3-ethylaniline in the presence of a base such as triethylamine (TEA) or pyridine. Alternatively, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride) enhance efficiency under milder conditions.
Table 1: Amidation Reaction Optimization
| Coupling Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| T3P | TEA | DCM | 80°C | 2 h | 93% |
| EDC | DMAP | THF | RT | 12 h | 85% |
| SOCl₂ | Pyridine | Toluene | Reflux | 6 h | 78% |
The use of T3P in dichloromethane (DCM) at 80°C achieves superior yields (93%) compared to classical methods.
Sulfonylation of 3-Bromothiophene-2-carboxamide
Generation of Sulfonyl Chloride Intermediate
The bromine atom at position 3 is replaced via nucleophilic aromatic substitution (NAS) using sodium sulfite (Na₂SO₃) under acidic conditions, forming 3-sulfothiophene-2-carboxamide. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
Coupling with 4-Phenylpiperazine
The sulfonyl chloride reacts with 4-phenylpiperazine in anhydrous DCM or THF, catalyzed by TEA or 4-dimethylaminopyridine (DMAP). Excess amine ensures complete conversion.
Table 2: Sulfonylation Reaction Parameters
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| DCM | TEA | RT | 4 h | 88% |
| THF | DMAP | 50°C | 6 h | 82% |
| DMF | None | 100°C | 12 h | 65% |
Alternative Synthetic Routes
One-Pot Sulfonylation-Amidation Strategy
Recent advances utilize tandem reactions where sulfonylation and amidation occur sequentially without isolating intermediates. This method reduces purification steps but requires precise stoichiometry.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates the sulfonylation step, reducing reaction times from hours to minutes. For example, MWI at 150°C for 15 minutes achieves 90% yield in DMF.
Green Chemistry Approaches
Mechanochemical grinding of 3-bromothiophene-2-carboxylic acid with 3-ethylaniline and sulfonyl chloride in a ball mill eliminates solvents, achieving 85% yield in 30 minutes.
Challenges and Limitations
-
Regioselectivity : Competing reactions at thiophene positions 4 and 5 may occur during sulfonylation, necessitating directing groups or protective strategies.
-
Sulfonyl Chloride Stability : Hydrolysis of the sulfonyl chloride intermediate requires anhydrous conditions and inert atmospheres.
-
Purification Complexity : Silica gel chromatography is often needed to separate by-products, especially in one-pot syntheses.
Q & A
Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Descriptor Optimization : Reduce polar surface area (<90 Ų) and increase LogD (1–3) via alkyl chain elongation or replacing polar groups with bioisosteres.
- In Silico BBB Predictors : Use BBBscore or ADMETLab to prioritize candidates.
- In Vivo Validation : Positron Emission Tomography (PET) tracks brain uptake in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
